2-Chloro-3-fluoroisonicotinohydrazide
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Overview
Description
2-Chloro-3-fluoroisonicotinohydrazide: is a chemical compound that belongs to the class of isonicotinohydrazides It is characterized by the presence of a chloro group at the second position and a fluoro group at the third position on the isonicotinohydrazide ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-fluoroisonicotinohydrazide typically involves the reaction of 2-chloro-3-fluoropyridine with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The starting materials are fed into the reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is continuously extracted and purified using automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-fluoroisonicotinohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted isonicotinohydrazides.
Scientific Research Applications
Chemistry: 2-Chloro-3-fluoroisonicotinohydrazide is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds that are of interest in medicinal chemistry.
Biology: In biological research, this compound is studied for its potential antimicrobial and antiviral properties. It is used in the development of new drugs aimed at treating bacterial and viral infections.
Medicine: The compound is investigated for its potential use in the treatment of diseases such as tuberculosis and cancer. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers and other advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluoroisonicotinohydrazide involves its interaction with specific molecular targets within cells. The compound is known to inhibit the activity of certain enzymes by binding to their active sites. This inhibition disrupts key biochemical pathways, leading to the desired therapeutic effects. For example, in the treatment of tuberculosis, the compound inhibits the synthesis of mycolic acids, which are essential components of the bacterial cell wall.
Comparison with Similar Compounds
Isonicotinohydrazide: Lacks the chloro and fluoro substituents but shares the core structure.
2-Chloroisonicotinohydrazide: Contains a chloro group but lacks the fluoro group.
3-Fluoroisonicotinohydrazide: Contains a fluoro group but lacks the chloro group.
Uniqueness: 2-Chloro-3-fluoroisonicotinohydrazide is unique due to the presence of both chloro and fluoro substituents on the isonicotinohydrazide ring. This dual substitution enhances its chemical reactivity and potential biological activity compared to similar compounds that lack one or both substituents.
Properties
IUPAC Name |
2-chloro-3-fluoropyridine-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN3O/c7-5-4(8)3(1-2-10-5)6(12)11-9/h1-2H,9H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBBFAALGOALTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)NN)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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